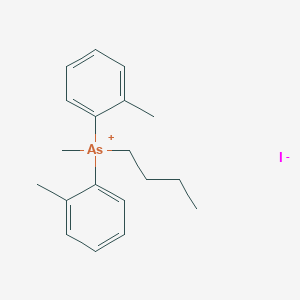
Butyl(methyl)bis(2-methylphenyl)arsanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(methyl)bis(2-methylphenyl)arsanium iodide is an organoarsenic compound with a complex structure
Preparation Methods
The synthesis of butyl(methyl)bis(2-methylphenyl)arsanium iodide typically involves the reaction of butylmethylarsine with 2-methylphenyl iodide under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Butyl(methyl)bis(2-methylphenyl)arsanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The arsanium group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Butyl(methyl)bis(2-methylphenyl)arsanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of butyl(methyl)bis(2-methylphenyl)arsanium iodide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular behavior and responses .
Comparison with Similar Compounds
Butyl(methyl)bis(2-methylphenyl)arsanium iodide can be compared with other organoarsenic compounds, such as triphenylarsine and dimethylarsinic acid. While these compounds share some similarities in their chemical structure and reactivity, this compound is unique due to its specific substituents and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other organoarsenic compounds may not be suitable .
Properties
CAS No. |
62064-08-8 |
|---|---|
Molecular Formula |
C19H26AsI |
Molecular Weight |
456.2 g/mol |
IUPAC Name |
butyl-methyl-bis(2-methylphenyl)arsanium;iodide |
InChI |
InChI=1S/C19H26As.HI/c1-5-6-15-20(4,18-13-9-7-11-16(18)2)19-14-10-8-12-17(19)3;/h7-14H,5-6,15H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
NPJWDQHYDCQCIQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[As+](C)(C1=CC=CC=C1C)C2=CC=CC=C2C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















